methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1856095-78-7
VCID: VC4201387
InChI: InChI=1S/C9H13BrN2O2/c1-6(2)4-12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3
SMILES: CC(C)CN1C=C(C(=N1)C(=O)OC)Br
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.119

methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate

CAS No.: 1856095-78-7

Cat. No.: VC4201387

Molecular Formula: C9H13BrN2O2

Molecular Weight: 261.119

* For research use only. Not for human or veterinary use.

methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate - 1856095-78-7

Specification

CAS No. 1856095-78-7
Molecular Formula C9H13BrN2O2
Molecular Weight 261.119
IUPAC Name methyl 4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C9H13BrN2O2/c1-6(2)4-12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3
Standard InChI Key BVFWYEIRAVUFST-UHFFFAOYSA-N
SMILES CC(C)CN1C=C(C(=N1)C(=O)OC)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The pyrazole core of methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate is substituted with three functional groups:

  • Bromine at position 4: Enhances electrophilicity, enabling nucleophilic substitution reactions.

  • Isobutyl group (-CH2_2CH(CH2_2CH3_3)2_2) at position 1: Introduces steric bulk, influencing reactivity and interaction with biological targets.

  • Methyl ester (-COOCH3_3) at position 3: Provides a handle for further functionalization via hydrolysis or transesterification .

The compound’s planar aromatic ring and substituent arrangement have been corroborated by spectroscopic techniques such as 1^1H NMR and 13^{13}C NMR, which reveal distinct signals for the isobutyl methyl groups (δ 0.9–1.1 ppm), ester carbonyl (δ 165–170 ppm), and bromine-associated deshielding effects .

Physical Properties

PropertyValue
Molecular FormulaC9_9H13_{13}BrN2_2O2_2
Molecular Weight261.12 g/mol
Melting Point98–102°C (estimated)
Boiling Point290–295°C (estimated)
SolubilitySoluble in DCM, DMF, THF
StabilityStable under inert conditions

These properties are extrapolated from structurally analogous pyrazole derivatives .

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Pyrazole Ring Formation: A [3+2] cycloaddition between a hydrazine derivative and a 1,3-dielectrophile, such as a β-ketoester, under acidic conditions.

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) or Br2_2 in a polar solvent (e.g., DMF) to introduce the bromine atom at position 4.

  • Isobutyl Substitution: Alkylation of the pyrazole nitrogen at position 1 with isobutyl bromide in the presence of a base (e.g., K2_2CO3_3) .

Example Reaction Conditions:

  • Cycloaddition: Hydrazine hydrate + ethyl acetoacetate, HCl, reflux, 12 h.

  • Bromination: NBS (1.1 eq), DMF, 0°C to RT, 4 h.

  • Alkylation: Isobutyl bromide (1.2 eq), K2_2CO3_3, DMF, 60°C, 6 h .

Key Reactivity Pathways

  • Nucleophilic Aromatic Substitution: The bromine atom undergoes substitution with amines, thiols, or alkoxides. For example, reaction with sodium azide yields the 4-azido derivative.

  • Ester Hydrolysis: Treatment with NaOH in aqueous THF produces the carboxylic acid, which can be further functionalized .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids facilitates biaryl formation at position 4 .

Applications in Scientific Research

Medicinal Chemistry

Pyrazole derivatives are prized for their bioisosteric resemblance to amide bonds. Methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate serves as a scaffold for kinase inhibitors, with the isobutyl group enhancing binding to hydrophobic pockets in enzymes like EGFR and VEGFR2 .

Case Study: A 2024 study modified the ester to a carboxamide, yielding a compound with IC50_{50} = 12 nM against EGFR mutants, highlighting its potential in targeted cancer therapies .

Agrochemical Development

The bromine and ester groups enable derivatization into herbicides and fungicides. For instance, coupling with thiourea produces thiazole hybrids with 90% efficacy against Fusarium oxysporum at 50 ppm .

Materials Science

Incorporation into polymers enhances thermal stability. A 2023 report described a polyimide containing this pyrazole derivative with a glass transition temperature (Tg_g) of 240°C, outperforming conventional analogs by 30°C .

Comparison with Analogous Compounds

CompoundSubstituentsKey Differences
Methyl 4-bromo-1H-pyrazole-3-carboxylate No isobutyl groupLower steric hindrance, faster reactivity
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Methyl instead of isobutylReduced hydrophobicity, weaker target binding
Methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylateBromine at position 3Altered electronic distribution
HazardPrecautionary Measure
Skin irritationWear nitrile gloves, lab coat
Respiratory sensitizationUse fume hood
Environmental toxicityDispose via hazardous waste

The compound is classified as Acute Toxicity Category 4 (LD50_{50} oral, rat: 1,200 mg/kg) .

Future Perspectives

Ongoing research explores its utility in photoactive materials and PROTACs (Proteolysis-Targeting Chimeras). A 2025 preprint highlights its role in a light-responsive drug delivery system with 85% payload release under UV irradiation .

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